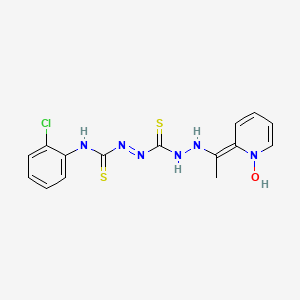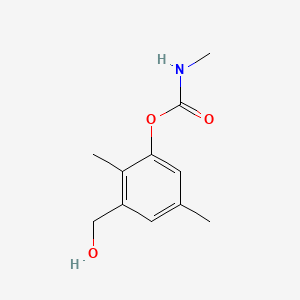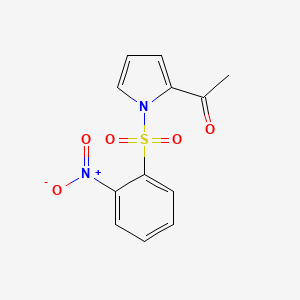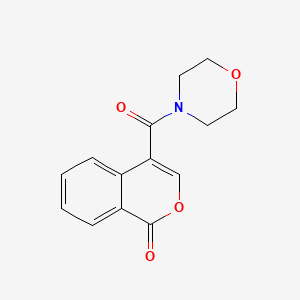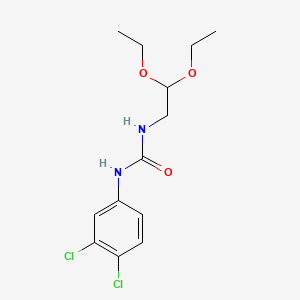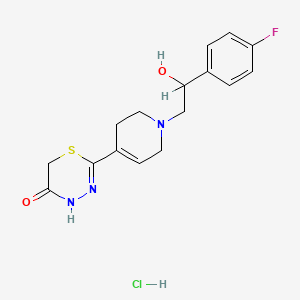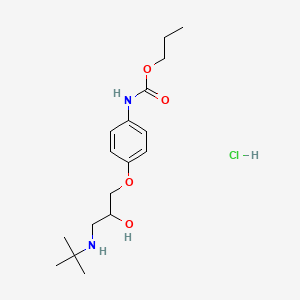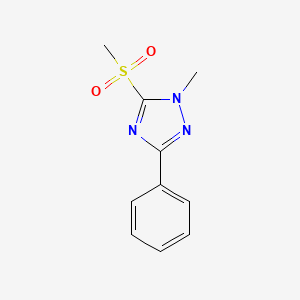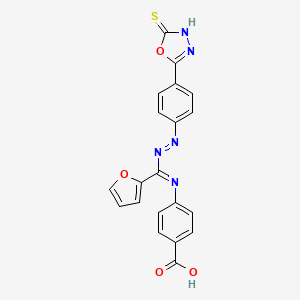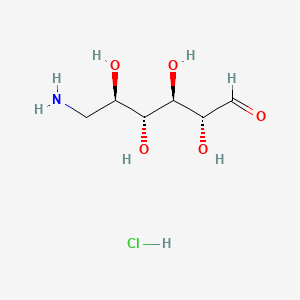
6-Amino-6-deoxy-D-allose hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-6-deoxy-D-allose hydrochloride is a chemical compound with the molecular formula C6H13NO5ClH It is a derivative of D-allose, where the hydroxyl group at the sixth position is replaced by an amino group, and it is present as a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-allose hydrochloride typically involves the selective amination of D-allose. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The reaction conditions often involve the use of ammonia or amine derivatives under controlled temperatures and pH to ensure selective amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-6-deoxy-D-allose hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-6-deoxy-D-allose hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-6-deoxy-D-allose hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-6-deoxy-D-glucose hydrochloride
- 6-Amino-6-deoxy-D-mannose hydrochloride
- 6-Amino-6-deoxy-D-galactose hydrochloride
Uniqueness
6-Amino-6-deoxy-D-allose hydrochloride is unique due to its specific stereochemistry and the presence of the amino group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76054-78-9 |
|---|---|
Molekularformel |
C6H14ClNO5 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6+;/m1./s1 |
InChI-Schlüssel |
QWHLASPBRRZDEV-HRDKBJBWSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


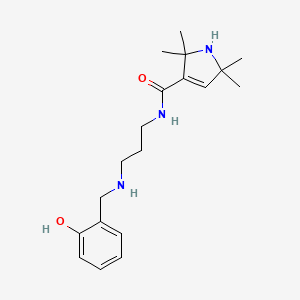

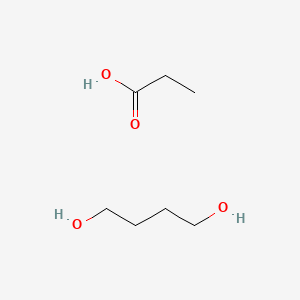
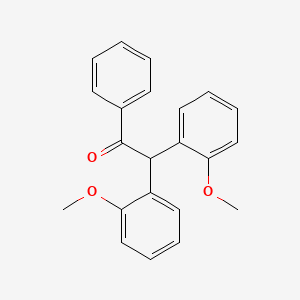
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
